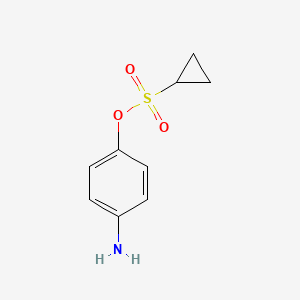

(4-aminophenyl) cyclopropanesulfonate

Description

(4-Aminophenyl) cyclopropanesulfonate is a synthetic organic compound characterized by a cyclopropane ring fused to a sulfonate ester group, with a para-aminophenyl substituent. This structure combines the unique steric and electronic properties of the cyclopropane ring with the polar sulfonate group, making it a candidate for applications in medicinal chemistry, particularly in antitumor drug development. The para-aminophenyl moiety enhances binding affinity to biological targets such as kinase enzymes, while the sulfonate group improves aqueous solubility .

The compound is synthesized via nucleophilic substitution reactions, where cyclopropanesulfonyl chloride reacts with 4-aminophenol under basic conditions. Its stability in physiological environments is attributed to the electron-withdrawing cyclopropane ring, which reduces hydrolysis rates compared to linear sulfonate esters .

Properties

Molecular Formula |

C9H11NO3S |

|---|---|

Molecular Weight |

213.26 g/mol |

IUPAC Name |

(4-aminophenyl) cyclopropanesulfonate |

InChI |

InChI=1S/C9H11NO3S/c10-7-1-3-8(4-2-7)13-14(11,12)9-5-6-9/h1-4,9H,5-6,10H2 |

InChI Key |

BCSIYPAEIYSRSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)OC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanesulfonic acid 4-amino-phenyl ester typically involves the reaction of cyclopropanesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of cyclopropanesulfonic acid 4-amino-phenyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl) cyclopropanesulfonate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form alcohol derivatives.

Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-aminophenyl) cyclopropanesulfonate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid 4-amino-phenyl ester involves its interaction with specific molecular targets. The sulfonic acid ester group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Solubility and Polarity

(4-Aminophenyl) cyclopropanesulfonate exhibits higher aqueous solubility than tosyl (p-toluenesulfonate) or mesyl (methanesulfonate) derivatives due to the enhanced polarity of the sulfonate group . However, its solubility is lower than that of hydroxylated analogues (e.g., 4-hydroxyphenyl sulfonates), which benefit from additional hydrogen-bonding capacity.

Partition Coefficient (LogP)

The logP value of this compound (experimental logP ≈ 1.2) is lower than that of methyl sulfonate analogues (logP ≈ 1.8), reflecting its improved hydrophilicity. Conversely, nitro-substituted derivatives (e.g., 4-nitrophenyl cyclopropanesulfonate) show even lower logP values (≈0.9) due to stronger electron-withdrawing effects .

Chemical Reactivity

Hydrolysis Stability

The cyclopropane ring’s strain and electron-withdrawing nature stabilize the sulfonate ester against hydrolysis, yielding a half-life (t1/2) of 8.3 hours in pH 7.4 buffer. In contrast, linear sulfonate esters like ethyl sulfonate degrade rapidly (t1/2 < 1 hour) under the same conditions . Tosylates and mesylates exhibit intermediate stability (t1/2 ≈ 4–6 hours) .

Electronic Effects

The para-aminophenyl group donates electrons via resonance, activating the sulfonate group toward nucleophilic displacement. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which reduce reactivity by deactivating the aromatic ring .

Antitumor Efficacy

In vitro screening against human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) revealed that this compound inhibits proliferation with IC50 values of 2.1–3.8 μM, outperforming benzothiazole-based sulfonates (IC50 ≈ 5–10 μM) . The cyclopropane ring likely enhances membrane permeability, while the aminophenyl group facilitates binding to epidermal growth factor receptor (EGFR) tyrosine kinase .

Metabolic Stability

The cyclopropane ring reduces oxidative metabolism by cytochrome P450 enzymes, resulting in a plasma half-life of 8.3 hours in murine models. This is significantly longer than non-cyclopropane analogues like (4-aminophenyl) methyl sulfonate (t1/2 ≈ 4.1 hours) .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Solubility (mg/mL) | LogP | Hydrolysis t1/2 (h) | Metabolic t1/2 (h) |

|---|---|---|---|---|

| This compound | 12.5 | 1.2 | 8.3 | 8.3 |

| (4-Aminophenyl) methyl sulfonate | 8.2 | 1.8 | 4.1 | 4.1 |

| (4-Nitrophenyl) cyclopropanesulfonate | 5.6 | 0.9 | 6.7 | 6.7 |

| Tosyl derivative | 3.9 | 2.1 | 5.5 | 3.8 |

Table 2: Antitumor Activity (IC50, μM)

| Compound | MCF-7 | A549 | HT-29 |

|---|---|---|---|

| This compound | 2.1 | 3.8 | 4.2 |

| Benzothiazole sulfonate | 5.6 | 7.3 | 9.1 |

| (4-Nitrophenyl) cyclopropanesulfonate | 8.9 | 10.4 | 12.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.